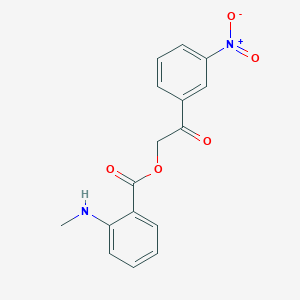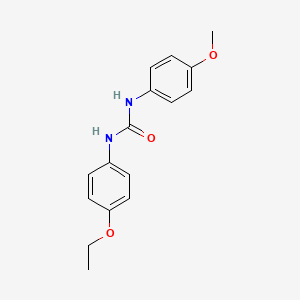![molecular formula C17H17N5S B5726677 N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been found to have a unique mechanism of action that makes it a promising candidate for cancer therapy.
Wirkmechanismus
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key component of the immune system. When DMXAA is introduced into the body, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which triggers the production of interferons and other cytokines that activate the immune system.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons, which are proteins that play a key role in the immune response. DMXAA has also been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMXAA is that it has a unique mechanism of action that makes it a promising candidate for cancer therapy. It has also been shown to have anti-tumor activity in a variety of cancer types. However, there are some limitations to using DMXAA in lab experiments. For example, it can be difficult to administer the compound in a way that produces consistent results, and there is still much that is unknown about its long-term effects.
Zukünftige Richtungen
There are several areas of future research that could be explored with DMXAA. One area of interest is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes. Another area of research could focus on identifying biomarkers that could be used to predict which patients would benefit most from DMXAA treatment. Additionally, more research is needed to fully understand the long-term effects of DMXAA on the immune system and other physiological processes.
Synthesemethoden
DMXAA is synthesized using a multi-step process that involves the reaction of quinoxaline with thiourea and dimethylamine. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, colon, and melanoma. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn promote the destruction of cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-22(2)14-6-3-12(4-7-14)20-17(23)21-13-5-8-15-16(11-13)19-10-9-18-15/h3-11H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFQBVKBHWTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625071 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)

![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)